Regioisomeric Identity: The 5-Carboxamide vs. 3-Carboxamide Distinction
The compound is unambiguously the 1H-pyrazole-5-carboxamide regioisomer, which is distinct from the also commercially available 1H-pyrazole-3-carboxamide isomer (CAS 2101196-73-8) [1]. This regioisomeric difference is not trivial; it alters the spatial orientation of the carboxamide pharmacophore relative to the pyrazole ring, critically impacting target binding . The 5-carboxamide isomer positions the N-methyl amide group adjacent to the N1-fluoroethyl substituent, creating a unique steric and electronic environment. For a procurement scientist, specifying the 5-carboxamide isomer is non-negotiable for downstream synthesis or biological testing, as the 3-carboxamide analogue would yield a completely different set of lead compounds.
| Evidence Dimension | Regioisomeric Identity |
|---|---|
| Target Compound Data | 1H-pyrazole-5-carboxamide |
| Comparator Or Baseline | 1H-pyrazole-3-carboxamide (e.g., CAS 2101196-73-8, 4-amino-N-ethyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide) |
| Quantified Difference | Regioisomeric shift moves the carboxamide from the 5-position to the 3-position on the pyrazole ring; this is a binary structural difference. |
| Conditions | Chemical structure specification as verified by IUPAC name, InChIKey, and NMR analysis. |
Why This Matters
Incorrect regioisomer procurement invalidates SAR studies and patent composition-of-matter claims, causing significant project delays and financial waste.
- [1] PubChem. 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-5-carboxamide. Compound Summary, CID 132586736. View Source
